molecular formula C12H19NO B4996810 2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol

2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol

Cat. No.: B4996810
M. Wt: 193.28 g/mol
InChI Key: IPZIBRHUXWCJSF-UHFFFAOYSA-N
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Description

2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol is an organic compound with a complex structure that includes a pyrrolidine ring, a hexenyl chain, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a pyrrolidine derivative with a suitable alkyne, followed by a series of functional group transformations to introduce the hydroxyl group and the hexenyl chain. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis. The use of automated reactors and precise control of reaction parameters are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The alkyne and hexenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-6-(1-pyrrolidinyl)-4-hexyn-3-ol: A closely related compound with a similar structure but differing in the position of the double bond.

    2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-3-ol: Another similar compound with a different arrangement of functional groups.

Uniqueness

2,3-dimethyl-6-(1-pyrrolidinyl)-1-hexen-4-yn-3-ol is unique due to its combination of a pyrrolidine ring, an alkyne, and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, where its specific properties can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

2,3-dimethyl-6-pyrrolidin-1-ylhex-1-en-4-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h14H,1,4-5,8-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZIBRHUXWCJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C#CCN1CCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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